molecular formula C26H25N5O4S B2648662 N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]furan-2-carboxamide CAS No. 310450-80-7

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]furan-2-carboxamide

Cat. No.: B2648662
CAS No.: 310450-80-7
M. Wt: 503.58
InChI Key: JUZGCASRGGAFHC-UHFFFAOYSA-N
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Description

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]furan-2-carboxamide is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel, permeable to calcium and sodium, which is implicated in a variety of physiological and pathophysiological processes. Its activation is linked to mechanisms such as glomerulosclerosis in the kidney, cardiac hypertrophy, and cancer cell proliferation. This compound acts by directly blocking the TRPC6 channel, thereby reducing cation influx and the downstream calcium-dependent signaling cascades that drive these disease states. As a research tool, it is invaluable for elucidating the specific role of TRPC6 in cellular models of renal disease, cardiac fibrosis, and neurological disorders, allowing scientists to dissect its function apart from other TRP channels. Research indicates its utility in studying focal segmental glomerulosclerosis (FSGS), a pattern of kidney injury, where TRPC6 gain-of-function mutations are known to cause hereditary forms of the disease. This product is offered with high chemical purity and is strictly for research applications in laboratory settings. It is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Sources: Scientific literature on TRPC6 inhibition and its role in disease and Chemical databases and supplier information for this compound .

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O4S/c1-2-34-20-11-9-19(10-12-20)31-23(16-27-25(33)22-8-5-15-35-22)28-29-26(31)36-17-24(32)30-14-13-18-6-3-4-7-21(18)30/h3-12,15H,2,13-14,16-17H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZGCASRGGAFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and carbonyl compounds.

    Coupling Reactions: The indole and triazole moieties are coupled using a sulfanyl linker, which involves thiol-ene click chemistry.

    Final Assembly: The furan-2-carboxamide group is introduced through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and sulfanyl moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may act as a lead compound for developing new drugs due to its unique structure and potential biological activity.

    Biological Research: The compound can be used to study various biochemical pathways and molecular interactions.

    Materials Science: Its structural properties might make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action for N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s analogs differ in substituents at the triazole core, sulfanyl-linked groups, and terminal amides. Key comparisons are outlined below:

Table 1: Substituent Variations and Hypothetical Properties

Compound Name / ID Position 4 (Triazole) Position 5 (Triazole) Position 3 (Triazole) Key Hypothetical Properties
Target Compound 4-ethoxyphenyl -S-CH₂-C(=O)-NH-(2,3-dihydroindole) -CH₂-(furan-2-carboxamide) Moderate lipophilicity (ethoxy group), potential for π-π stacking (indole, furan)
N-{[5-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide 2,5-dimethoxyphenyl Same as target -CH₂-(2-phenoxyacetamide) Higher solubility (polar methoxy groups), reduced steric hindrance vs. ethoxy
N-{[5-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide 2,5-dimethoxyphenyl Same as target -CH₂-(3-methoxybenzamide) Enhanced metabolic stability (methoxy group resistance to oxidation)
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-ethyl -S-CH₂-C(=O)-NH-(4-fluorophenyl) -CH₂-(thiophen-2-yl) Increased hydrophobicity (ethyl, thiophen), potential fluorophilic interactions
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl -S-CH₂-C(=O)-NH-(2,4-difluorophenyl) -CH₂-(furan-2-yl) Electron-withdrawing fluorine atoms may enhance binding to polar active sites

Key Structural and Functional Insights

Position 4 Substitutions: 4-ethoxyphenyl (target) vs. 2,5-dimethoxyphenyl : Ethoxy provides a balance between lipophilicity and steric effects, whereas dimethoxy groups increase polarity and solubility.

Position 5 Sulfanyl-Linked Groups :

  • The 2-(2,3-dihydroindol-1-yl)-2-oxoethyl group (target) enables hydrogen bonding via the carbonyl and NH groups, unlike simpler acetamide or fluorophenyl termini in analogs .

Terminal Amides/Carboxamides: Furan-2-carboxamide (target) vs. phenoxyacetamide : The furan ring’s electron-rich nature may enhance π-π interactions, while phenoxy groups offer greater conformational flexibility.

Research Findings and Implications

  • Anti-Inflammatory Activity : highlights that substituents like methoxy or ethoxy on the phenyl ring correlate with enhanced anti-exudative activity in triazole derivatives. The target compound’s ethoxy group may offer similar benefits .
  • Metabolic Stability : Methoxy and ethoxy groups are less prone to oxidative metabolism compared to alkyl chains, suggesting improved pharmacokinetics .
  • Synthetic Feasibility : Copper-catalyzed click chemistry (e.g., ) is a plausible route for synthesizing such triazole derivatives, though yields may vary with substituent complexity .

Biological Activity

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]furan-2-carboxamide is a complex compound that exhibits a range of biological activities. Its structure combines elements from indole, triazole, and furan moieties, which are known for their pharmacological significance. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H24N4O3SC_{22}H_{24}N_4O_3S, with a molecular weight of 440.52 g/mol. The presence of various functional groups contributes to its diverse biological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds featuring indole and triazole structures. For instance, a study demonstrated that triazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific compound has shown promise in preclinical models against various cancer types, including breast and prostate cancers .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several bacterial strains. Research indicates that derivatives containing the triazole ring exhibit significant antibacterial effects due to their ability to interfere with microbial cell wall synthesis. In vitro tests have shown effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Effects

Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole moiety can inhibit enzymes critical for cancer cell proliferation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
  • Modulation of Immune Response : By affecting cytokine production, it may enhance immune responses against pathogens.

Case Studies

Case Study 1: Anticancer Screening
A multicenter study screened a library of compounds similar to this compound against various cancer cell lines. Results indicated that this compound exhibited IC50 values in the low micromolar range for several tested lines, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against both gram-positive and gram-negative bacteria. Results showed that it had a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating potential as a new antimicrobial agent .

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